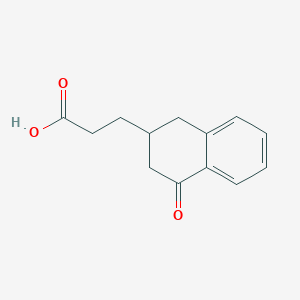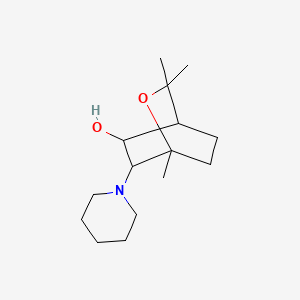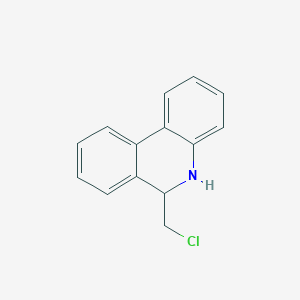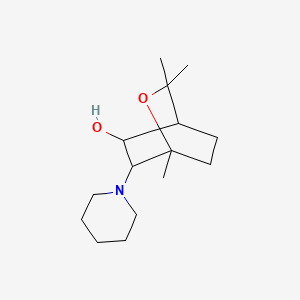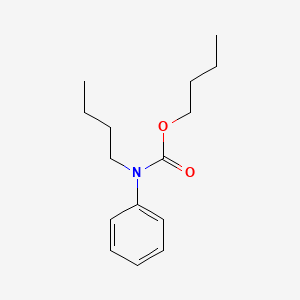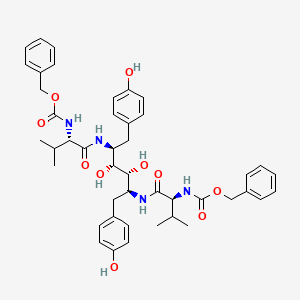
2,5,10,13-Tetraazatetradecanedioic acid, 7,8-dihydroxy-6,9-bis((4-hydroxyphenyl)methyl)-3,12-bis(1-methylethyl)-4,11-dioxo-, bis(phenylmethyl) ester, (3S,6S,7R,8R,9S,12S))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,10,13-Tetraazatetradecanedioic acid, 7,8-dihydroxy-6,9-bis((4-hydroxyphenyl)methyl)-3,12-bis(1-methylethyl)-4,11-dioxo-, bis(phenylmethyl) ester, (3S,6S,7R,8R,9S,12S)- is a complex organic compound with a unique structure that includes multiple hydroxyl, phenyl, and ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,10,13-Tetraazatetradecanedioic acid, 7,8-dihydroxy-6,9-bis((4-hydroxyphenyl)methyl)-3,12-bis(1-methylethyl)-4,11-dioxo-, bis(phenylmethyl) ester, (3S,6S,7R,8R,9S,12S)- typically involves multi-step organic reactions. The process begins with the preparation of the core tetraazatetradecanedioic acid structure, followed by the introduction of hydroxyl and phenyl groups through selective functionalization reactions. The final steps involve esterification to form the bis(phenylmethyl) ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the ester groups may produce diols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with enzymes and other biomolecules. Its multiple functional groups make it a versatile tool for probing biological systems.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with various molecular targets may make it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, the hydroxyl and phenyl groups may interact with enzymes or receptors, leading to changes in biological activity. The ester groups may also play a role in modulating the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5,10,13-Tetraazatetradecanedioic acid, 7,8-dihydroxy-6,9-bis((4-hydroxyphenyl)methyl)-3,12-bis(1-methylethyl)-4,11-dioxo-, bis(phenylmethyl) ester, (3S,6S,7R,8R,9S,12S)-
- 2,5,10,13-Tetraazatetradecanedioic acid, 7,8-dihydroxy-6,9-bis((4-hydroxyphenyl)methyl)-3,12-bis(1-methylethyl)-4,11-dioxo-, bis(phenylmethyl) ester, (3S,6S,7R,8R,9S,12R)-
- 2,5,10,13-Tetraazatetradecanedioic acid, 7,8-dihydroxy-6,9-bis((4-hydroxyphenyl)methyl)-3,12-bis(1-methylethyl)-4,11-dioxo-, bis(phenylmethyl) ester, (3S,6S,7R,8R,9R,12S)-
Uniqueness
The uniqueness of 2,5,10,13-Tetraazatetradecanedioic acid, 7,8-dihydroxy-6,9-bis((4-hydroxyphenyl)methyl)-3,12-bis(1-methylethyl)-4,11-dioxo-, bis(phenylmethyl) ester, (3S,6S,7R,8R,9S,12S)- lies in its specific stereochemistry and functional group arrangement
Propriétés
Numéro CAS |
152020-33-2 |
|---|---|
Formule moléculaire |
C44H54N4O10 |
Poids moléculaire |
798.9 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-[[(2S,3R,4R,5S)-3,4-dihydroxy-1,6-bis(4-hydroxyphenyl)-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C44H54N4O10/c1-27(2)37(47-43(55)57-25-31-11-7-5-8-12-31)41(53)45-35(23-29-15-19-33(49)20-16-29)39(51)40(52)36(24-30-17-21-34(50)22-18-30)46-42(54)38(28(3)4)48-44(56)58-26-32-13-9-6-10-14-32/h5-22,27-28,35-40,49-52H,23-26H2,1-4H3,(H,45,53)(H,46,54)(H,47,55)(H,48,56)/t35-,36-,37-,38-,39+,40+/m0/s1 |
Clé InChI |
ZHMWHURXFUBBNZ-RRUVMKMCSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)[C@H]([C@@H]([C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4 |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(C(C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



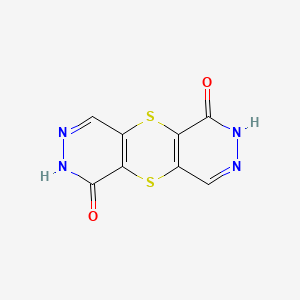
![2-(Chloromethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12800956.png)
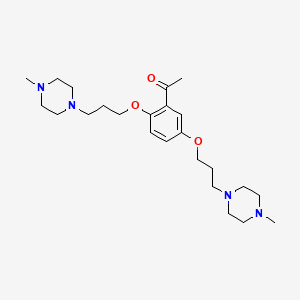
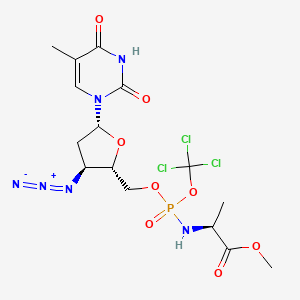
![N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine](/img/structure/B12800976.png)

